molecular formula C23H21FN2O3S B2593701 7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207058-55-6

7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2593701
CAS No.: 1207058-55-6
M. Wt: 424.49
InChI Key: PUOQOQIMCAFIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-diethoxyphenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H21FN2O3S and its molecular weight is 424.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been extensively studied. These compounds are synthesized through various chemical reactions, including nucleophilic substitution, cyclization, and condensation, with a focus on optimizing yields and understanding their chemical properties. For example, the work by Shi et al. (2018) presents a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction, highlighting a method characterized by step economy and easy purification (Shi et al., 2018).

Biological Activity

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and antitumor effects. For instance, compounds with modifications on the thieno[2,3-d]pyrimidin ring have shown significant antimicrobial and antifungal activities against various strains of bacteria and fungi, suggesting their potential as novel therapeutic agents for infectious diseases (Kahveci et al., 2020).

Anticancer Potential

Some thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been identified as promising anticancer agents due to their ability to inhibit tumor cell growth. The synthesis of specific derivatives and their evaluation against cancer cell lines have revealed compounds with potent cytotoxicity, highlighting their potential in cancer therapy (Hosamani et al., 2015).

Antifolate Inhibitors

Derivatives of thieno[2,3-d]pyrimidine have been synthesized as selective folate receptor (FR) alpha and beta substrates, exhibiting potent growth inhibition of tumor cells expressing FRs. These compounds act as antitumor agents by dual inhibition of glycinamide ribonucleotide formyltransferase and AICA ribonucleotide formyltransferase, offering a unique mechanism of action compared to other antifolates (Deng et al., 2009).

Fluorescent Properties

The synthesis of novel fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine derivatives has also been reported. These compounds exhibit strong solid-state fluorescence, making them interesting candidates for applications in material science and as fluorescent markers in biological research (Yokota et al., 2012).

Properties

IUPAC Name

7-(3,4-diethoxyphenyl)-3-[(3-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-3-28-19-9-8-16(11-20(19)29-4-2)18-13-30-22-21(18)25-14-26(23(22)27)12-15-6-5-7-17(24)10-15/h5-11,13-14H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOQOQIMCAFIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.